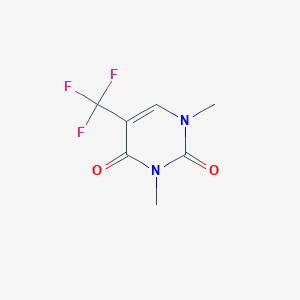

1,3-Dimethyl-5-trifluoromethyluracil

説明

Structure

3D Structure

特性

CAS番号 |

85199-75-3 |

|---|---|

分子式 |

C7H7F3N2O2 |

分子量 |

208.14 g/mol |

IUPAC名 |

1,3-dimethyl-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H7F3N2O2/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14/h3H,1-2H3 |

InChIキー |

SUXBKBBIKGHKFK-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C(=O)N(C1=O)C)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Dimethyl 5 Trifluoromethyluracil

Strategies for Regioselective Trifluoromethylation of Uracil (B121893) Derivatives

The primary goal in the synthesis of 1,3-Dimethyl-5-trifluoromethyluracil is the selective introduction of the CF3 group at the C-5 position. This section explores different chemical strategies that have been investigated to achieve this regioselectivity.

Radical trifluoromethylation has emerged as a particularly effective method for the C-H trifluoromethylation of 1,3-dimethyluracil (B184088), proceeding with a high degree of regioselectivity for the C-5 position. researchgate.netsemanticscholar.org These methods involve the generation of trifluoromethyl radicals, which then attack the electron-rich C-5 position of the uracil ring.

A prominent and successful method for the synthesis of 1,3-dimethyl-5-(trifluoromethyl)uracil involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH). researchgate.netsemanticscholar.org This reaction proceeds via a radical mechanism where the trifluoromethyl radical is generated from CF3SO2Na and t-BuOOH. nih.gov The generated CF3 radical then selectively attacks the C-5 position of 1,3-dimethyluracil. This approach has been shown to provide the desired product in good yield. researchgate.netsemanticscholar.org For instance, the reaction of 1,3-dimethyluracil with CF3SO2Na and t-BuOOH at room temperature has been reported to yield 1,3-dimethyl-5-(trifluoromethyl)uracil at 67%. semanticscholar.org

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyluracil | CF3SO2Na, t-BuOOH | This compound | 67% | semanticscholar.org |

Photochemical methods offer an alternative route for generating trifluoromethyl radicals for the trifluoromethylation of uracil derivatives. researchgate.net Irradiation of a uracil derivative in the presence of a suitable trifluoromethyl radical precursor, such as bis(trifluoromethyl)mercury (B14153196) or trifluoromethyl halides, can lead to the formation of the desired 5-trifluoromethylated product. researchgate.net For example, the irradiation of an aqueous solution of uracil with bis(trifluoromethyl)mercury has been shown to produce 5-trifluoromethyluracil in over 60% yield. researchgate.net This reaction is believed to proceed through the formation of a photohydrate intermediate. researchgate.net While this specific example pertains to uracil, the methodology is applicable to its derivatives like 1,3-dimethyluracil.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Uracil | bis(trifluoromethyl)mercury | Irradiation in aqueous solution | 5-Trifluoromethyluracil | >60% | researchgate.net |

Metal-catalyzed reactions represent another major avenue for C-H trifluoromethylation. These methods can offer different reactivity patterns and functional group tolerances compared to radical pathways. However, their application to 1,3-dimethyluracil has encountered some challenges.

Iron-catalyzed systems, often referred to as Fenton-type reactions, can be employed for trifluoromethylation. researchgate.net These systems typically use an iron(II) salt like FeSO4 in combination with an oxidant such as H2O2 to generate trifluoromethyl radicals from a suitable precursor. While the Fenton oxidation has been reported for the trifluoromethylation of uracil, it resulted in only trace amounts (<1%) of 6-trifluoromethyluracil, with the main product being the 5-substituted isomer. researchgate.net The direct application of these systems to 1,3-dimethyluracil for the synthesis of the 5-trifluoromethyl derivative has been explored, but detailed successful protocols are not as well-established as the peroxide-mediated radical methods. researchgate.net

Palladium and copper catalysts are widely used in C-H activation and cross-coupling reactions. researchgate.netacs.org However, their application in the direct C-H trifluoromethylation of 1,3-dimethyluracil has proven to be challenging. researchgate.net Studies have shown that the reaction of 1,3-dimethyluracil with electrophilic or nucleophilic trifluoromethylating agents in the presence of palladium or copper catalysts often fails to produce the desired product in significant yields. researchgate.net Instead, these reactions can lead to the formation of dimeric bis-uracil products or result in low conversions. researchgate.net For example, the reaction of 1,3-dimethyluracil with Togni's reagent in the presence of various copper and palladium catalysts did not lead to trifluoromethylation. researchgate.net Similarly, attempts with nucleophilic trifluoromethylating agents in the presence of palladium or copper catalysts were also unsuccessful. researchgate.net

| Catalyst System | Trifluoromethylating Agent Type | Substrate | Observed Outcome | Reference |

|---|---|---|---|---|

| Palladium or Copper | Electrophilic (e.g., Togni's reagent) | 1,3-Dimethyluracil | Formation of dimeric products or no reaction | researchgate.net |

| Palladium or Copper | Nucleophilic | 1,3-Dimethyluracil | Failed reaction or low conversion | researchgate.net |

Metal-Catalyzed Trifluoromethylation Approaches

Iridium-Catalyzed Borylation Followed by Electrophilic Trifluoromethylation

A two-step approach involving an initial iridium-catalyzed C-H borylation of 1,3-dimethyluracil followed by an electrophilic trifluoromethylation has been explored to afford this compound. semanticscholar.orgresearchgate.net This method offers a pathway to trifluoromethylated uracils, although it has been reported to produce a mixture of isomers. semanticscholar.org

In a specific application of this methodology, the C-H borylation of 1,3-dimethyluracil with bis(pinacolato)diboron, catalyzed by [{Ir(cod)OMe}2] and di-tert-butylbipyridine (dtbpy) in THF, resulted in an unseparable mixture of mono- and diborylated products. semanticscholar.orgresearchgate.net Subsequent treatment of this mixture with Togni's reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) yielded a separable mixture of 1,3-dimethyl-5-(trifluoromethyl)uracil and 1,3-dimethyl-6-(trifluoromethyl)uracil. semanticscholar.orgresearchgate.net While this sequence provides a route to the 6-trifluoromethylated isomer, which is not typically observed in other direct C-H activation methods, the yields for both isomers were modest. semanticscholar.orgresearchgate.net

| Product | Yield |

| 1,3-dimethyl-5-(trifluoromethyl)uracil | 21% |

| 1,3-dimethyl-6-(trifluoromethyl)uracil | 8% |

Table 1: Yields of trifluoromethylated uracils from the Iridium-catalyzed borylation and subsequent trifluoromethylation sequence.

This method, while not the highest yielding for the 5-substituted product, is significant for its ability to access the 6-trifluoromethylated isomer. researchgate.net

Catalyst-Free and Visible Light Promoted Trifluoromethylation Strategies

Recent advancements have focused on developing more environmentally benign and cost-effective methods for trifluoromethylation. Catalyst-free and visible light-promoted strategies have emerged as promising alternatives.

One such method utilizes triflic anhydride (B1165640) (Tf2O) as a trifluoromethyl radical source in a reaction activated by visible light, eliminating the need for a metal catalyst. organic-chemistry.org This approach, which involves a free radical homolytic mechanism, has been shown to be efficient and scalable for a variety of N-heterocycles. organic-chemistry.org Optimal conditions identified for this process include the use of NaH2PO4 as an additive and acetone (B3395972) as the solvent under irradiation with 395 nm purple LEDs. organic-chemistry.org

Another mild, metal-free strategy involves the direct perfluoroalkylation of uracils using perfluoroalkyl iodides under visible light. rsc.orgresearchgate.net This photochemical transformation is operationally simple and demonstrates high functional group tolerance without the need for a photoredox catalyst. rsc.orgresearchgate.net

Regioselectivity and Positional Isomerism in Trifluoromethylation Reactions (e.g., 5- vs. 6-trifluoromethylation)

The regioselectivity of trifluoromethylation of 1,3-dimethyluracil is a critical aspect, with the 5-position being the kinetically favored site for radical attack. semanticscholar.orgresearchgate.net

Systematic studies of various trifluoromethylation methods, including electrophilic, nucleophilic, and radical approaches, have shown that direct C-H activation predominantly yields the 5-trifluoromethylated product. semanticscholar.orgresearchgate.netresearchgate.net For instance, radical trifluoromethylation using CF3SO2Na in the presence of t-BuOOH provides 1,3-dimethyl-5-(trifluoromethyl)uracil in good yield, with no formation of the 6-trifluoromethyl isomer observed. semanticscholar.org

| Trifluoromethylation Method | Product(s) | Yield |

| Radical (CF3SO2Na, t-BuOOH) | 1,3-dimethyl-5-(trifluoromethyl)uracil | 67% |

| Ir-catalyzed borylation then Togni's reagent | 1,3-dimethyl-5-(trifluoromethyl)uracil and 1,3-dimethyl-6-(trifluoromethyl)uracil | 21% and 8% |

Table 2: Comparison of yields and regioselectivity for different trifluoromethylation methods.

The formation of the 6-trifluoromethyl isomer is generally not favored and has only been achieved in low yields through the multi-step iridium-catalyzed borylation/trifluoromethylation sequence. semanticscholar.orgresearchgate.net This is attributed to the electronic properties of the uracil ring, where the C5-position is more susceptible to radical functionalization. semanticscholar.org

Derivatization Reactions of this compound

The presence of the trifluoromethyl group influences the reactivity of the uracil ring, enabling further functionalization.

C-H Arylation Reactions and Their Selectivity

Attempts at palladium-catalyzed C-H arylation of this compound have been met with challenges. Reactions with 4-iodotoluene (B166478) in the presence of Cs2CO3 resulted in mixtures of de-trifluoromethylated products. semanticscholar.orgresearchgate.net However, the use of CsF as a base in the reaction with 4-iodotoluene did yield the desired 6-aryl-5-trifluoromethyluracil derivative in moderate yield, although this reaction was not found to be general for other aryl halides. semanticscholar.orgresearchgate.net The electron-withdrawing nature of the trifluoromethyl group at the 5-position deactivates the C6-H bond, making C-H activation at this position difficult. researchgate.net

Synthesis of Complex Substituted Pyrimidine (B1678525) Analogues

The synthesis of 5,6-disubstituted uracils, bearing both a trifluoromethyl group and an aryl group, has been a synthetic goal. researchgate.net The sequential C-H activation approach, starting with the trifluoromethylation of 1,3-dimethyluracil followed by C-H arylation, represents a potential route to these complex pyrimidine analogues. researchgate.net However, as noted, the subsequent arylation step has proven to be challenging. semanticscholar.orgresearchgate.net

Process Development and Scale-Up Considerations for Synthesis

For the practical application of this compound, the development of scalable and cost-effective synthetic processes is crucial. Radical trifluoromethylation methods, such as the one using CF3SO2Na with t-BuOOH, have been identified as efficient for larger-scale synthesis of the 5-trifluoromethylated product. researchgate.net

Furthermore, a catalytic system using CF3I with FeSO4, H2O2, and H2SO4 in dimethylsulfoxide has been developed for the selective trifluoromethylation of uracil at the 5-position under mild conditions. researchgate.net This Fenton-type oxidation process has been successfully applied to large-scale production, demonstrating its industrial applicability. researchgate.net

Visible-light-induced, catalyst-free methods also offer advantages for scale-up, including operational simplicity and the use of readily available starting materials, contributing to a more sustainable and economical synthesis. organic-chemistry.org

Computational and Theoretical Investigations of 1,3 Dimethyl 5 Trifluoromethyluracil

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For 1,3-Dimethyl-5-trifluoromethyluracil, these computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. It is employed to determine the optimized molecular geometry and to predict the stability of this compound. These calculations are foundational for understanding the molecule's behavior.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For uracil (B121893) and its derivatives, a common and effective approach involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p). This combination has been shown to provide a reliable balance between computational cost and accuracy for predicting the geometric and electronic properties of similar molecules. The selection of an appropriate functional and basis set is a critical first step in obtaining meaningful computational results. For instance, studies on related pyrimidine (B1678525) derivatives have successfully used the B3LYP functional to achieve good agreement between theoretical and experimental data. mdpi.com

| Parameter | Selection | Rationale |

| Methodology | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for molecular systems of this size. |

| Exchange-Correlation Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used hybrid functional that often yields reliable results for organic molecules. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse functions (++) to describe anions and polarized functions (d,p) to account for the non-spherical nature of electron density in molecules. |

This interactive table summarizes the typical computational parameters used for DFT studies on molecules like this compound.

The surrounding solvent can significantly influence the structure and stability of a molecule. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to account for these effects in computational studies. By simulating the solvent as a continuous dielectric medium, PCM allows for the investigation of how the molecular geometry and energetics of this compound might change in different solvent environments. This is particularly important for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO, potentially influencing its reactivity profile.

| Orbital | Significance | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability | A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap is associated with higher reactivity and lower kinetic stability. |

This interactive table outlines the significance of frontier molecular orbitals in predicting the chemical reactivity of this compound.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an EPS map, areas of negative potential (typically colored red) indicate regions that are susceptible to electrophilic attack, while areas of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the hydrogen atoms of the methyl groups and the region around the trifluoromethyl group may exhibit positive potential. This analysis is invaluable for predicting intermolecular interactions and sites of reaction.

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. nih.govresearchgate.net Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model.

| Spectroscopic Parameter | Computational Method | Significance |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Predicts the resonance frequencies of atomic nuclei in a magnetic field, aiding in structural elucidation. |

| Vibrational Frequencies | Frequency calculations at the optimized geometry | Correlates to IR and Raman spectral peaks, providing information about the molecule's vibrational modes and functional groups. |

This interactive table details the computational methods used to predict spectroscopic parameters for this compound and their significance.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Stability

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intricate intermolecular interactions of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles and expected findings can be inferred from simulations of related uracil derivatives and trifluoromethylated compounds. rsc.org

MD simulations model the atomic motions of a molecule over time by numerically solving Newton's equations of motion. A typical simulation would involve placing the this compound molecule, either isolated or in a solvent box (e.g., water), and calculating the forces between atoms. These forces are defined by a force field, a set of parameters that describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe its dynamic behavior, identify stable conformations, and analyze how it interacts with its environment.

Conformational Space Exploration: The conformational flexibility of this compound is determined by the rotation around single bonds and the potential puckering of the dihydropyrimidine (B8664642) ring. MD simulations can map the energy landscape associated with these motions. Key areas of conformational interest for this molecule would include:

Rotation of the Methyl Groups: The orientation of the two methyl groups at the N1 and N3 positions.

Rotation of the Trifluoromethyl Group: The rotational barrier and preferred orientation of the bulky and highly electronegative CF3 group at the C5 position.

Ring Conformation: Although the uracil ring is aromatic and largely planar, substitutions can induce slight puckering. MD simulations can quantify the extent of this deviation from planarity.

By analyzing the simulation trajectory, the most probable and energetically favorable conformations can be identified. This is crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules. Computational methods like systematic conformational searching and molecular mechanics are often used to complement MD in exploring the potential energy surface. nih.gov

Intermolecular Interactions: The trifluoromethyl and dimethyl substitutions significantly influence the molecule's intermolecular interaction profile. MD simulations can provide detailed insights into the nature and strength of these interactions. Computational studies on related molecules highlight several key interaction types:

Hydrogen Bonding: The two carbonyl oxygens (C2=O and C4=O) are primary hydrogen bond acceptors. In an aqueous environment, MD simulations would show the formation and dynamics of hydrogen bonds with water molecules.

π-π Stacking: The uracil ring can engage in π-π stacking interactions with other aromatic systems. Computational studies have shown that trifluoromethylation can enhance intermolecular interaction energies, reduce π-π distances, and favor cofacial orientations due to an increased molecular quadrupole moment and dispersion interactions. nih.govresearchgate.net

Weak C-H···O and C-H···F Bonds: In the absence of strong hydrogen bond donors, the crystal packing and molecular interactions of trifluoromethyl-containing compounds are often stabilized by a network of weak interactions, including C-H···O and C-H···F hydrogen bonds. researchgate.net

Electrostatic and Dispersion Forces: Energy decomposition analysis from computational studies on similar molecules, like 5-fluorouracil, reveals that electrostatic contributions play a significant role in stabilizing complexes. nih.gov The trifluoromethyl group, with its strong dipole, would be expected to have a pronounced effect on the electrostatic potential of the molecule.

These simulations provide a dynamic picture that is essential for rationalizing the molecule's physicochemical properties and its behavior in different chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Trifluoromethylated Uracil Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For trifluoromethylated uracil derivatives, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced efficacy. The development of a robust QSAR model is a systematic process involving the careful selection of molecular descriptors and the subsequent creation of a predictive mathematical equation.

The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical and structural features. For a series of trifluoromethylated uracil derivatives, a wide array of descriptors would be calculated from the 2D or 3D structures of the molecules. These descriptors are typically categorized as follows:

| Descriptor Category | Description | Examples Relevant to Uracil Derivatives |

| Constitutional (1D) | Based on the molecular formula and atom counts. | Molecular Weight, Number of Hydrogen Bond Acceptors/Donors, Count of Fluorine Atoms. |

| Topological (2D) | Describe atomic connectivity and molecular branching. | Connectivity Indices (e.g., Kier & Hall), Wiener Index, Balaban Index. |

| Geometrical (3D) | Depend on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Electrostatic | Relate to the molecule's charge distribution. | Dipole Moment, Partial Charges on Atoms, Molecular Electrostatic Potential (MESP). |

| Quantum-Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO Energies, Mulliken Charges, Chemical Potential, Hardness. |

| Hydrophobicity | Describe the molecule's lipophilicity. | LogP (octanol-water partition coefficient). |

The selection of the most relevant descriptors is a critical step. Often, a large number of descriptors are initially calculated. Then, statistical methods like forward selection, genetic algorithms, or principal component analysis are employed to choose a smaller subset of descriptors that have the highest correlation with the biological activity and low inter-correlation among themselves. This process avoids overfitting and creates a more generalizable model. For instance, in models for uracil derivatives, descriptors related to lipophilicity, charge distribution, and molecular shape have been shown to be important.

Once a relevant set of molecular descriptors has been identified, a mathematical model is developed to link them to the observed biological activity (e.g., IC50 values). The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power.

Several statistical methods can be used to construct the model:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large or they are highly correlated.

Machine Learning Methods: More complex, non-linear techniques such as Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) are increasingly used to capture intricate structure-activity relationships.

A workflow for data-driven machine learning QSAR has been successfully applied to pyrimidine and uracil derivatives. nih.govresearchgate.netcdnsciencepub.com The final output is an equation that can predict the activity of a new compound based solely on its calculated descriptors.

Model Validation: The reliability and predictive ability of the developed QSAR model must be rigorously assessed. This is done through several validation techniques:

Internal Validation: Cross-validation (typically leave-one-out or k-fold) is performed on the training set to check the model's internal consistency and robustness. Key statistical parameters include the cross-validated correlation coefficient (Q²).

External Validation: The model's ability to predict the activity of new compounds is tested using the external test set (compounds not used in model development). The predictive correlation coefficient (R²_pred) is a key metric here.

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. This ensures that the model is not used to predict the activity of compounds that are too different from those in the training set.

A statistically significant and validated QSAR model for trifluoromethylated uracil derivatives serves as a powerful predictive tool in the drug discovery process, enabling the prioritization of candidates for synthesis and testing.

Structure Activity Relationship Sar Studies of Trifluoromethylated Uracil Derivatives

Role of the Trifluoromethyl Group in Modulating Molecular Bioactivity and Metabolic Stability

The trifluoromethyl (CF₃) group is a critical substituent in modern medicinal chemistry, valued for its unique electronic properties and steric profile. nih.gov Its incorporation into the uracil (B121893) scaffold, particularly at the C5 position, significantly influences the molecule's pharmacological profile.

Modulation of Bioactivity: The CF₃ group is strongly electron-withdrawing and highly lipophilic. researchgate.net This high electronegativity can enhance binding affinity with biological targets through stronger hydrogen bonds and electrostatic interactions. nih.gov Furthermore, the CF₃ group is bulkier than a methyl group, which can lead to improved affinity and selectivity by fostering more effective hydrophobic interactions within a target's binding pocket. nih.govnih.gov The introduction of a trifluoromethyl group into pyrimidine (B1678525) derivatives has been associated with potent antiviral and antifungal activities.

Enhancement of Metabolic Stability: A key advantage of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes. researchgate.netresearchgate.net This contrasts sharply with a methyl group, which is often a primary site for metabolic hydroxylation. Studies on analogous compounds have demonstrated that replacing a methyl group with a trifluoromethyl group can provide a "global metabolic protective effect," significantly reducing the number of metabolites formed and preventing hydroxylation at that position. nih.gov This enhanced stability leads to improved pharmacokinetic profiles, a crucial aspect of drug design.

The following table, based on findings from studies on picornavirus inhibitors, illustrates the metabolic protection conferred by trifluoromethyl substitution compared to other analogs. nih.gov

| Compound Analogue | Key Structural Feature | Number of Metabolic Products Observed |

| WIN 54954 | Oxazoline Ring | 18 |

| Oxadiazole Analogue | Methyl on Isoxazole Ring | 8 |

| (Trifluoromethyl)oxadiazole Analogue | Trifluoromethyl on Oxadiazole Ring | 2 (minor) |

Impact of Positional Isomerism on SAR (e.g., C5 vs. C6 Substitution)

The location of substituents on the uracil ring is a critical determinant of biological activity. Modifications at the C5 and C6 positions are particularly important for modulating the pharmacological properties of uracil derivatives. nih.gov

The C5 position of uracil is of significant biological relevance as it is the site of methylation by thymidylate synthase to form thymine, a crucial component of DNA. Consequently, placing substituents at the C5 position is a widely adopted strategy in drug design to either mimic or block natural enzymatic processes. The introduction of the bulky and electron-withdrawing trifluoromethyl group at this position can profoundly alter the molecule's interaction with target enzymes or receptors.

While direct SAR studies comparing the bioactivity of C5-trifluoromethyl versus C6-trifluoromethyl uracil derivatives are not extensively detailed in the available literature, the strategic importance of the C5 position is well-established. For instance, the renowned anticancer drug 5-Fluorouracil leverages its C5 substitution to inhibit thymidylate synthase.

Effects of N-Methylation on Uracil Scaffold Interactions and Activities

N-methylation at the N1 and N3 positions of the uracil ring, as seen in 1,3-Dimethyl-5-trifluoromethyluracil, fundamentally alters the molecule's physicochemical properties and its potential interactions with biological targets.

The primary effect of methylation at these positions is the replacement of the amide protons (N-H) with N-CH₃ groups. This change has two major consequences:

Elimination of Hydrogen Bond Donor Capability: The amide protons in an unsubstituted uracil ring can act as hydrogen bond donors. N-methylation removes this ability, forcing the molecule to interact with its biological target through different mechanisms, such as acting solely as a hydrogen bond acceptor via its carbonyl oxygens. rsc.org

Furthermore, N-methylation can introduce steric hindrance, which may influence the preferred conformation of the molecule and affect its binding orientation. In some molecular contexts, N-methylation has been shown to enhance biological activity. For example, in certain norbelladine (B1215549) derivatives, N-methylation led to increased inhibition of butyrylcholinesterase and, in some cases, an improved antiviral selectivity index. rsc.org This modification can sometimes lead to new, favorable interactions, such as the formation of a salt bridge with specific residues in a target protein. rsc.org

Rational Design Principles for Optimizing Biological Activity through Structural Modifications around the Uracil Core

The development of potent and selective uracil-based therapeutic agents relies on several key rational design principles aimed at optimizing the molecule's structure.

Computational and Structure-Based Design: A cornerstone of modern drug discovery is the use of in silico methods. Molecular docking and structure-based virtual screening are employed to predict how different uracil derivatives will bind to a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and best interaction profiles. nih.gov

Molecular Hybridization: This strategy involves combining the uracil scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, uracil has been successfully combined with 1,2,3-triazole moieties to create potent anti-tumor agents that inhibit targets like VEGFR-2. nih.gov

Systematic SAR Exploration: A systematic approach to modifying the uracil core is crucial. This involves synthesizing and testing a series of analogs with varied substituents at the key positions (N1, N3, C5, and C6) to build a comprehensive understanding of the structure-activity relationship. nih.gov This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. actascientific.com

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physical or chemical properties to improve the molecule's biological profile. The use of a trifluoromethyl group as a bioisostere for a methyl group is a classic example, often employed to block metabolic oxidation and enhance stability, as discussed previously. researchgate.netnih.gov

The following table presents bioactivity data for various uracil derivatives, illustrating how different structural modifications influence their anti-cancer effects.

| Compound | Key Structural Modification | Target Cell Line | Bioactivity (IC₅₀ in µM) |

| Compound 5h | 1,2,3-Triazole-uracil ensemble | HeLa | 4.5 |

| Compound 5h | 1,2,3-Triazole-uracil ensemble | HUH-7 | 7.7 |

| Compound 4j | Uracil-azole hybrid | MCF-7 | 16.18 |

| Compound 4j | Uracil-azole hybrid | HEPG-2 | 7.56 |

| Compound 9 | Aryl-urea with bis(trifluoromethyl) | HCT116 | 17.8 |

| Compound 9 | Aryl-urea with bis(trifluoromethyl) | HePG2 | 12.4 |

Role in Advanced Synthetic Chemistry and Derivatization for Specialized Applications

Utilization as a Key Intermediate in the Synthesis of Fluorinated Pyrimidine-Based Scaffolds

1,3-Dimethyl-5-trifluoromethyluracil serves as a crucial building block for the synthesis of more complex fluorinated pyrimidine-based scaffolds. The presence of the trifluoromethyl group, a moiety known to enhance metabolic stability and binding affinity of drug candidates, makes this compound particularly attractive for medicinal chemistry. mdpi.com

Systematic studies on the trifluoromethylation of 1,3-dimethyluracil (B184088) have been conducted to optimize the synthesis of 1,3-dimethyl-5-(trifluoromethyl)uracil. While electrophilic reagents often lead to dimeric byproducts, radical trifluoromethylation using CF3SO2Na in the presence of t-BuOOH has proven to be an effective method, yielding the desired product in good yields. semanticscholar.org An alternative efficient method involves the use of CF3SiMe3 in the presence of a copper catalyst. semanticscholar.org

Once synthesized, 1,3-dimethyl-5-(trifluoromethyl)uracil can undergo further modifications. For instance, it can be utilized in C-H activation reactions to introduce aryl groups at the 6-position, leading to the formation of 5,6-disubstituted uracils. semanticscholar.org This derivatization is significant as these scaffolds are of interest for their potential biological activities. semanticscholar.org

Table 1: Synthesis of 1,3-Dimethyl-5-(trifluoromethyl)uracil

| Reagents | Conditions | Yield | Reference |

| 1,3-dimethyluracil, CF3SO2Na, t-BuOOH | Radical trifluoromethylation | Good | semanticscholar.org |

| 1,3-dimethyluracil, CF3SiMe3, Cu(OAc)2, phenanthroline, Ag2CO3, KF | Nucleophilic trifluoromethylation | 27% | semanticscholar.org |

Synthetic Pathways to Nucleoside and Nucleotide Analogues

While direct synthetic pathways starting from this compound for the synthesis of nucleoside and nucleotide analogues are not extensively detailed in the currently available literature, the broader context of fluorinated pyrimidines in nucleoside synthesis is well-established. nih.gov Fluorinated nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.gov

The general approach to synthesizing such analogues involves the coupling of a modified pyrimidine (B1678525) base with a sugar moiety. nih.gov Given that this compound is a readily accessible fluorinated pyrimidine, it stands as a potential precursor for the synthesis of novel nucleoside analogues. The methyl groups at the 1 and 3 positions would likely require removal to allow for the attachment of the sugar ring.

Development of Novel Fluorinated Building Blocks for Pharmaceutical and Agrochemical Research

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov this compound, as a readily available source of the trifluoromethyl-uracil scaffold, is a valuable starting material for the development of more complex fluorinated building blocks. semanticscholar.org

The derivatization of this compound, for example through C-H arylation at the 6-position, provides a pathway to novel disubstituted uracil (B121893) derivatives. semanticscholar.org These new molecules can then be incorporated into larger structures during the drug discovery or agrochemical development process. The synthesis of such building blocks is a crucial step in accessing new chemical space and developing next-generation active ingredients. nih.govnih.gov

Environmental Fate and Degradation Pathway Research of Fluorinated Uracil Compounds

Mechanistic Investigations of Abiotic Degradation Pathways (e.g., hydrolysis, photolysis, oxidation)

Abiotic degradation processes are key determinants of the environmental persistence of organic compounds. For fluorinated uracils, the primary abiotic pathways of interest are hydrolysis, photolysis, and oxidation.

Hydrolysis: This process involves the reaction of the compound with water. The rate of hydrolysis is often dependent on pH and temperature. nih.gov For a compound like 1,3-Dimethyl-5-trifluoromethyluracil, the uracil (B121893) ring itself can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening. However, the trifluoromethyl group is generally resistant to hydrolysis. The stability of the C-F bond makes these compounds generally recalcitrant. nih.gov

Photolysis: Photodegradation occurs when a chemical absorbs light energy, leading to its decomposition. nih.gov The efficiency of direct photolysis depends on the compound's ability to absorb light within the solar spectrum. nih.gov For fluorinated compounds, photolysis can be an important degradation route. The presence of photosensitizers in natural waters can also lead to indirect photolysis.

Oxidation: Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can degrade persistent organic pollutants. mdpi.com In the environment, these radicals are naturally generated by photochemical processes. The uracil ring is susceptible to attack by hydroxyl radicals, which could initiate the degradation of this compound. The reaction rates are dependent on the concentration of both the compound and the oxidizing agents. mdpi.com

| Degradation Pathway | Key Influencing Factors | Potential Outcome for this compound |

|---|---|---|

| Hydrolysis | pH, Temperature | Slow degradation, potential opening of the uracil ring under extreme pH conditions. |

| Photolysis | Light Intensity (UV-B), Wavelength, Presence of Photosensitizers | Potential for slow direct and indirect degradation in sunlit surface waters. |

| Oxidation | Concentration of Oxidants (e.g., •OH), Temperature | Degradation initiated by attack on the uracil ring. |

Biotic Transformation and Biodegradation Studies (e.g., microbial community interactions and enzymatic pathways)

The biodegradation of fluorinated organic compounds presents a significant challenge for microorganisms due to the stability of the carbon-fluorine bond. nih.gov While microorganisms have evolved diverse metabolic capabilities, the degradation of highly fluorinated compounds is often slow and incomplete. researchgate.net

Microbial Community Interactions: Complex microbial consortia in soil and sediment may act synergistically to degrade persistent compounds. While specific studies on this compound are not widely available, research on other fluorinated substances indicates that complete mineralization is rare. researchgate.net The microbial metabolism of fluorinated pesticides often results in the formation of secondary fluorinated transformation products. researchgate.net The presence of other organic matter can sometimes facilitate co-metabolism, where the degradation of the target compound is enhanced by the presence of a primary growth substrate.

Enzymatic Pathways: The initial steps in the biodegradation of aromatic compounds often involve oxygenases and dehalogenases. researchgate.net The cleavage of the C-F bond is a critical and often rate-limiting step. Fluoroacetate dehalogenase is a well-studied enzyme capable of cleaving a C-F bond, but its substrate range is limited. nih.gov The trifluoromethyl group is particularly resistant to enzymatic attack. It is likely that the initial enzymatic attack on this compound would target the uracil ring rather than the trifluoromethyl group.

Identification and Characterization of Environmental Transformation Products

For fluorinated compounds, a common and highly persistent terminal degradation product is trifluoroacetic acid (TFA). researchgate.net It is plausible that the degradation of the uracil ring of this compound, through either abiotic or biotic pathways, could eventually lead to the release of the trifluoromethyl group and its subsequent transformation to TFA. Other potential TPs could result from hydroxylation or demethylation of the parent molecule. The identification of these TPs is typically achieved using advanced analytical techniques such as high-resolution mass spectrometry. nih.gov

| Potential Transformation Product | Likely Precursor Process | Environmental Significance |

|---|---|---|

| Hydroxylated derivatives | Oxidation (Abiotic or Biotic) | Intermediate product, potentially more mobile than the parent compound. |

| N-demethylated uracils | Microbial metabolism | Intermediate product in the biodegradation pathway. |

| Ring-opened products | Hydrolysis or Oxidation | Represents a significant breakdown of the core structure. |

| Trifluoroacetic acid (TFA) | Complete degradation of the uracil ring | Highly persistent and mobile in the aquatic environment. researchgate.net |

Predictive Modeling for Environmental Persistence and Transformation

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is scarce. These models use quantitative structure-activity relationships (QSARs) to correlate the chemical structure of a compound with its environmental properties, such as its degradation rate and potential to bioaccumulate.

For this compound, models could be used to predict its:

Persistence: Estimating its half-life in different environmental compartments (soil, water, air) based on its susceptibility to hydrolysis, photolysis, and biodegradation.

Mobility: Predicting its tendency to adsorb to soil and sediment based on its octanol-water partition coefficient (Kow).

Bioaccumulation: Assessing its potential to accumulate in aquatic organisms.

These models incorporate data from a wide range of chemicals to establish trends. However, the unique properties of fluorinated compounds, particularly the stability of the C-F bond, can make predictions challenging. Therefore, model outputs for highly fluorinated compounds should be interpreted with caution and ideally validated with experimental data.

Q & A

Q. Methodological Answer :

- 19F-NMR : Critical for confirming trifluoromethyl group incorporation. Chemical shifts typically appear near δ -60 to -65 ppm, with integration ratios validating substitution patterns .

- HPLC/GC-MS : Used to assess purity and monitor reaction progress. Silica gel chromatography (CHCl₃ eluent) is standard for isolating intermediates .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced: How does the electronic structure of this compound influence its reactivity in C-H functionalization reactions?

Methodological Answer :

The trifluoromethyl group is strongly electron-withdrawing, polarizing the uracil ring and activating specific C-H positions for arylation or alkylation. Density Functional Theory (DFT) calculations reveal that the LUMO (-1.8 eV) is localized at the C5 position, facilitating nucleophilic attacks. HOMO-LUMO gaps (~5.3 eV) predict reactivity trends, corroborated by experimental arylations using palladium/copper catalysts . For example, reactions with aryl halides under Pd(OAc)₂ catalysis proceed via a radical mechanism, confirmed by TEMPO quenching experiments .

Advanced: What methodological approaches resolve contradictions in reported reactivity or stability data for this compound?

Q. Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, anhydrous vs. aqueous systems) to address discrepancies in trifluoromethylation yields .

- Control Experiments : Use deuterated analogs or isotopic labeling to trace degradation pathways under acidic/basic conditions .

- Meta-Analysis : Cross-reference computational models (e.g., DFT-predicted bond dissociation energies) with experimental kinetics to identify outliers .

Advanced: How can computational methods like DFT enhance the design of derivatives for targeted biological activity?

Q. Methodological Answer :

- Descriptor Analysis : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For instance, the C5 position in this compound shows high electrophilicity, making it a candidate for covalent inhibitor design .

- Docking Studies : Model interactions with enzymes (e.g., thymidylate synthase) using software like AutoDock Vina, guided by HOMO-LUMO alignment with active-site residues .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Q. Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, dioxane) but insoluble in water. Solubility in chloroform facilitates extraction .

- Stability : Degrades under strong acidic (conc. H₂SO₄) or basic conditions via ring-opening. Storage at 0–6°C in inert atmospheres prolongs shelf life .

Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s physicochemical properties?

Q. Methodological Answer :

- Comparative Studies : Replace the trifluoromethyl group with methyl or hydrogen. 1,3-Dimethyluracil lacks the electron-withdrawing effect, reducing electrophilicity at C5 (evidenced by higher HOMO-LUMO gaps in DFT) .

- Thermal Analysis : DSC/TGA reveals trifluoromethyl derivatives have higher thermal stability (decomposition >200°C) due to stronger C-F bonds .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste Management : Quench reaction mixtures with ice water before disposal to neutralize acidic byproducts .

- Storage : Keep in amber vials at 0–6°C to prevent photodegradation .

Advanced: What strategies improve the regioselectivity of trifluoromethylation in uracil derivatives?

Q. Methodological Answer :

- Directing Groups : Introduce amino or hydroxyl groups at C6 to steer trifluoromethylation to C5 via chelation with copper catalysts .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor radical pathways, while polar solvents stabilize ionic intermediates .

Advanced: How can researchers validate the biological relevance of this compound in enzyme inhibition studies?

Q. Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) using fluorometric assays.

- Mutagenesis Studies : Compare inhibition in wild-type vs. mutant enzymes to identify binding residues .

- Metabolic Profiling : Use LC-MS to track metabolite formation in cell lysates, ensuring the compound resists rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。